molecular formula C4H3Cl2NOS B14553579 4,5-Dichloro-2-methoxy-1,3-thiazole CAS No. 62019-52-7

4,5-Dichloro-2-methoxy-1,3-thiazole

Cat. No.: B14553579
CAS No.: 62019-52-7
M. Wt: 184.04 g/mol
InChI Key: IRBCEGBDYMWTTP-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxy-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound is distinguished by the presence of two chlorine atoms at the 4 and 5 positions and a methoxy group at the 2 position on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methoxy-1,3-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1,3-thiazole with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxy group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methoxy-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Thiazoles: Products with various substituents replacing the chlorine atoms.

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Dihydrothiazoles: Products of reduction reactions.

Scientific Research Applications

4,5-Dichloro-2-methoxy-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxy-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-2-methoxy-1,3-thiazole is unique due to the presence of both chlorine atoms and a methoxy group, which confer specific chemical properties and biological activities. This combination of substituents makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62019-52-7

Molecular Formula

C4H3Cl2NOS

Molecular Weight

184.04 g/mol

IUPAC Name

4,5-dichloro-2-methoxy-1,3-thiazole

InChI

InChI=1S/C4H3Cl2NOS/c1-8-4-7-2(5)3(6)9-4/h1H3

InChI Key

IRBCEGBDYMWTTP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)Cl)Cl

Origin of Product

United States

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